molecular formula C8H10N2O B12877531 3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine

Cat. No.: B12877531
M. Wt: 150.18 g/mol
InChI Key: VIBFRBPGZXPHGY-UHFFFAOYSA-N
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Description

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, followed by cyclization to form the desired dihydroisoxazolo-pyridine structure . The reaction conditions often include the use of protic solvents such as methanol or ethanol, which have been shown to yield higher product quantities compared to aprotic solvents like benzene or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinase activity, which is crucial in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications.

Biological Activity

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique bicyclic structure that incorporates both isoxazole and pyridine functionalities. The presence of methyl groups at the 3 and 6 positions enhances its chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, with a molecular weight of approximately 150.18 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various pathogens, indicating its potential use in treating infections.
  • Antiproliferative Activity : Some derivatives of isoxazolo[5,4-b]pyridines have shown antiproliferative effects in vitro, suggesting potential applications in cancer therapy .

The exact mechanisms through which these biological activities are mediated involve interactions with specific enzymes or receptors within biological systems. For instance, the compound may act as an inhibitor of certain enzymes involved in inflammatory processes or as a ligand for receptors implicated in cellular proliferation.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency against these pathogens.
  • Anti-inflammatory Mechanisms : Research indicated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.
  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various isoxazolo[5,4-b]pyridine derivatives on cancer cell lines. Results indicated that certain modifications to the structure could enhance cytotoxicity against specific cancer types.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
3,5-Disubstituted IsoxazolesTwo substituents on the isoxazole ringVarying biological activities depending on substituents
3,4,5-Trisubstituted IsoxazolesThree substituents providing diverse reactivityEnhanced solubility and altered pharmacokinetics
6-R-Isoxazolo[4,3-b]pyridinesVariations in R groups affecting reactivityNotable electrophilic properties leading to different reaction pathways

This table illustrates how variations in substituents can influence the biological activity and reactivity of isoxazole derivatives.

Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for therapeutic development. Its anti-inflammatory and antimicrobial properties warrant further investigation to elucidate its mechanisms of action and optimize its use in clinical applications. Future research should focus on:

  • Detailed mechanistic studies to uncover specific interactions with biological targets.
  • In vivo studies to evaluate efficacy and safety profiles.
  • Exploration of structural modifications to enhance potency and selectivity against target diseases.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3,6-dimethyl-6,7-dihydro-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C8H10N2O/c1-5-3-4-7-6(2)10-11-8(7)9-5/h3-5,9H,1-2H3

InChI Key

VIBFRBPGZXPHGY-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=C(N1)ON=C2C

Origin of Product

United States

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